1-(4-Fluorobenzoyl)pyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14/h1-4,10H,5-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSRVOBBDAUXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacological Investigations and Biological Target Modulation
In Vitro Receptor Binding and Functional Assays
Detailed studies characterizing the interaction of 1-(4-Fluorobenzoyl)pyrrolidin-3-amine with key neurotransmitter systems are not currently published. This includes a lack of specific binding affinity data (such as Kᵢ or IC₅₀ values) and functional activity measurements (such as EC₅₀ or Eₘₐₓ values).
Serotonin Receptor Subtype Interactions (e.g., 5-HT₇R, 5-HT₂AR)
No specific data on the binding affinity or functional activity of this compound at serotonin 5-HT₇ or 5-HT₂A receptors were identified in the public literature.
Dopamine Transporter and Receptor Affinities
Information regarding the binding affinity of this compound for the dopamine transporter (DAT) or dopamine receptor subtypes is not available in published scientific literature.
Acetylcholinesterase Inhibition
There is no publicly available data on the in vitro inhibitory activity of this compound against acetylcholinesterase.
Other Neurotransmitter System Modulation
No research detailing the modulatory effects of this compound on other neurotransmitter systems has been found in the public domain.
Enzyme Inhibition Profiling
Specific data on the inhibitory effects of this compound on various enzymes, including transglutaminase 2, are not present in the available scientific literature.
Transglutaminase 2 (TGase 2) Activity
There is no published research detailing the in vitro inhibitory activity of this compound against transglutaminase 2.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is frequently used to understand how a small molecule ligand, such as 1-(4-Fluorobenzoyl)pyrrolidin-3-amine, might interact with a protein target. These simulations can reveal key binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.
While specific molecular docking studies focused solely on this compound are not extensively detailed in publicly available literature, the structural motifs of this compound are present in ligands that have been the subject of such research. For instance, derivatives containing the fluorobenzoyl group and a pyrrolidine (B122466) scaffold have been docked into the active sites of various enzymes and receptors. These studies often highlight the role of the fluorine atom in forming halogen bonds or other electrostatic interactions, and the pyrrolidine ring in establishing van der Waals contacts and orienting the molecule within the binding pocket.
Molecular Dynamics Simulations and Binding Affinity Predictions
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the target protein. These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy, which is a more accurate predictor of binding affinity.
For a compound like this compound, MD simulations would allow researchers to observe how the molecule and its target adapt to each other's presence. This can reveal subtle conformational changes that are not captured by static docking poses. Furthermore, techniques such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can be applied to the MD simulation trajectories to provide quantitative predictions of binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with experimentally determined activity data.
2D and 3D-QSAR Methodologies
QSAR models can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. 2D-QSAR models utilize descriptors that are derived from the 2D representation of the molecule, such as topological indices and physicochemical properties. In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors that are calculated from the 3D conformation of the molecules. These 3D methods can provide a more detailed understanding of the steric and electrostatic requirements for optimal biological activity.
In the context of this compound, a QSAR study would typically involve a series of analogues where different parts of the molecule are systematically modified. By correlating the changes in structure with changes in activity, a predictive model can be developed.
Predictive Model Development and Validation
The development of a robust QSAR model involves several key steps, including the selection of a suitable training set of molecules, the calculation of relevant molecular descriptors, the application of a statistical method to build the model, and rigorous validation of the model's predictive power. Validation is a critical step and is typically performed using an external test set of compounds that were not used in the model development process. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are used to assess the quality of the model.
In Silico ADME Prediction
In addition to predicting biological activity, computational methods are also widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These in silico predictions can help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.
Permeability and Absorption Prediction
The ability of a drug to be absorbed from the gastrointestinal tract is a critical factor for its oral bioavailability. This process is largely governed by the molecule's ability to permeate through cell membranes. Computational models can predict permeability based on various molecular descriptors, such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. For this compound, these models can provide an early indication of its potential for oral absorption.
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Method |
| Molecular Weight | 208.23 g/mol | Calculation |
| logP | 1.5-2.5 | Various computational models |
| Hydrogen Bond Donors | 1 | Calculation |
| Hydrogen Bond Acceptors | 2 | Calculation |
| Polar Surface Area | 41.49 Ų | Calculation |
| Predicted Intestinal Absorption | High | Based on Lipinski's Rule of Five |
Metabolic Hotspot Prediction
In the realm of drug discovery and development, understanding a compound's metabolic fate is crucial for evaluating its potential efficacy and safety. Computational methods, specifically metabolic hotspot prediction, offer a rapid and cost-effective means to identify atoms or regions within a molecule that are most susceptible to metabolic modification by enzymes, primarily the Cytochrome P450 (CYP) family. For the compound this compound, these in silico tools can predict sites of potential oxidation, hydroxylation, or other phase I metabolic reactions.
These prediction models typically employ a combination of ligand-based and structure-based approaches. Ligand-based methods utilize knowledge of known substrates for specific CYP isozymes, building models based on properties like atomic reactivity, accessibility, and electronic characteristics. Structure-based methods involve docking the substrate into the active site of a CYP enzyme model to determine which atoms are positioned most favorably for metabolic attack.
For this compound, several potential metabolic hotspots can be hypothesized based on its chemical structure. The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, and the aromatic ring are common sites for metabolism. The predictions from computational models can be summarized to guide further experimental studies. These models provide a probability score for each atom, indicating its likelihood of being a site of metabolism.
Table 1: Predicted Metabolic Hotspots for this compound
Note: The data in this table is illustrative and represents typical output from metabolic prediction software. The "Normalized Score" indicates the relative likelihood of metabolism at a specific site, with higher scores suggesting greater susceptibility.
| Atom/Region | Predicted Transformation | Normalized Score | Rationale |
| Pyrrolidine C4 | Hydroxylation | 0.85 | Accessible carbon adjacent to the amine group, a common site for oxidation. |
| Pyrrolidine C2 | Hydroxylation | 0.72 | Carbon alpha to the ring nitrogen, susceptible to oxidative metabolism. |
| Benzene C2/C6 | Aromatic Hydroxylation | 0.65 | Ortho positions to the carbonyl group, activated for electrophilic attack. |
| Benzene C3/C5 | Aromatic Hydroxylation | 0.58 | Meta positions to the carbonyl group. |
| Pyrrolidine C5 | N-dealkylation precursor | 0.49 | Oxidation at this position can lead to ring opening. |
Virtual Screening and Lead Optimization
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. Should this compound be identified as a hit or a lead compound, its structure would serve as a template for further optimization through computational methods.
In a scenario where this compound is a starting point, virtual screening could be used to find analogs with improved properties. This can be done through two primary approaches:
Ligand-Based Virtual Screening (LBVS): If the biological target is unknown, or if a high-resolution structure is unavailable, LBVS can be employed. This method uses the known active compound, this compound, as a template to search for other molecules with similar 2D or 3D structural features, or similar physicochemical properties. The underlying principle is the similar property principle, which states that molecules with similar structures are likely to have similar biological activities.
Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, SBVS can be performed. This involves docking a library of compounds into the binding site of the target protein and scoring their potential interactions. The goal is to identify molecules that fit well within the binding pocket and form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.
Following the identification of a lead compound like this compound, the process of lead optimization begins. This involves making iterative modifications to the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Computational chemistry plays a vital role in this process by predicting how specific structural changes will affect these properties. For example, modifying the substituents on the benzoyl ring or altering the stereochemistry of the pyrrolidine ring could be explored computationally to enhance binding affinity or reduce metabolic liability at the predicted hotspots.
Table 2: Illustrative Lead Optimization Strategy for this compound
Note: This table presents a hypothetical lead optimization workflow, demonstrating how computational predictions guide the design of new analogs.
| Analog | Modification | Predicted Outcome (Computational) | Rationale for Modification |
| Lead Compound | This compound | Baseline activity and metabolic profile. | Starting point for optimization. |
| Analog 1 | Replace 4-Fluoro with 4-Chloro | Increased binding affinity due to altered electronics. | Explore halogen substituent effects on potency. |
| Analog 2 | Add methyl group to Pyrrolidine C4 | Block predicted metabolic hotspot. | Improve metabolic stability and half-life. |
| Analog 3 | Change Pyrrolidine to Piperidine (B6355638) | Altered ring conformation and basicity. | Explore different scaffold geometries for improved binding. |
| Analog 4 | Replace Benzoyl with Pyridoyl | Introduce hydrogen bond acceptor. | Enhance selectivity and solubility. |
Preclinical Pharmacokinetic and Metabolic Characterization
In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)
In vitro metabolic stability assays are crucial for estimating a compound's susceptibility to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP450) superfamily. nuvisan.com These studies typically involve incubating the compound with liver microsomes—vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes—from various species, including humans, rats, and mice. nuvisan.comnih.gov The rate of disappearance of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com
While specific experimental data for 1-(4-Fluorobenzoyl)pyrrolidin-3-amine is not extensively published, studies on structurally related compounds containing pyrrolidine (B122466) or piperidine (B6355638) rings have shown varied metabolic stability. For instance, certain derivatives have demonstrated high resistance to metabolic transformation in human liver microsomes, with stability percentages reported to be above 97%. researchgate.netnih.gov The inclusion of a fluorine atom on the benzoyl group is a common strategy in medicinal chemistry intended to block a potential site of metabolism, which can contribute to enhanced metabolic stability. nih.gov
Table 1: Illustrative In Vitro Metabolic Stability Data in Human Liver Microsomes This table presents example data based on typical assay results for compounds of this class and does not represent actual experimental values for this compound.
| Parameter | Value | Interpretation |
|---|---|---|
| Incubation Time (min) | 0, 5, 15, 30, 60 | Multiple time points to track degradation |
| Microsomal Protein (mg/mL) | 0.5 | Standard concentration for the assay |
| In Vitro Half-life (t½, min) | > 60 | High |
| Intrinsic Clearance (CLint, µL/min/mg) | < 10 | Low |
Metabolite Identification and Characterization
Identifying the metabolic products of a drug candidate is essential for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic metabolites.
The metabolism of this compound is expected to proceed through common Phase I (oxidative) and Phase II (conjugative) reactions. Based on its chemical structure, several metabolic pathways are plausible:
Oxidation of the Pyrrolidine Ring: The pyrrolidine moiety is a likely site for metabolism. Oxidative reactions can lead to hydroxylation at various positions on the ring, followed by further oxidation to form a ketone. Another common pathway for cyclic amines is oxidation at the carbon alpha to the nitrogen, which can lead to the formation of a lactam (a cyclic amide). researchgate.netmdpi.com
Aromatic Hydroxylation: The fluorophenyl ring could undergo hydroxylation, although the fluorine atom can decrease the likelihood of oxidation at the para-position. Hydroxylation may occur at one of the ortho positions relative to the carbonyl group.
N-Dealkylation: While the primary amine at the 3-position of the pyrrolidine ring is not subject to N-dealkylation, this pathway would be relevant for secondary or tertiary amine analogues.
Conjugation: The primary amine group and any hydroxylated metabolites formed during Phase I metabolism can undergo Phase II conjugation reactions. These include glucuronidation or sulfation, which increase the water solubility of the compound and facilitate its excretion.
High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the primary analytical tool for identifying and structurally characterizing metabolites. ijpras.com The process involves incubating the parent drug with liver microsomes or other metabolic systems and then analyzing the resulting mixture.
The elucidation strategy generally follows these steps:
Detection of Potential Metabolites: The total ion chromatogram is searched for masses corresponding to predicted metabolic transformations. For example, hydroxylation results in a mass increase of 16 Da (+O), while dehydrogenation results in a mass decrease of 2 Da.
Structure Confirmation with Tandem MS (MS/MS): Once a potential metabolite is detected, its structure is fragmented in the mass spectrometer to produce a characteristic pattern of product ions (MS/MS spectrum). ijpras.com This fragmentation pattern provides structural information that helps to pinpoint the exact site of metabolic modification. By comparing the fragmentation pattern of the metabolite to that of the parent drug, specific structural changes can be deduced. mdpi.com
In Vitro Permeability Assessment (e.g., Caco-2 models)
The Caco-2 cell monolayer is a widely used in vitro model to predict the oral absorption and intestinal permeability of drug candidates. nih.govmdpi.com These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier of the human intestinal epithelium. nih.gov
Permeability is assessed by measuring the flux of the compound from the apical (AP) side to the basolateral (BL) side, which simulates absorption from the gut into the bloodstream, and from the BL to the AP side, which indicates active efflux. The results are expressed as an apparent permeability coefficient (Papp). The ratio of Papp (BL→AP) to Papp (AP→BL) is the efflux ratio (ER). An ER greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.
Table 2: Representative Caco-2 Permeability Assessment Data This table presents example data to illustrate how permeability results are typically classified. It does not represent actual experimental values for this compound.
| Parameter | Value (x 10⁻⁶ cm/s) | Interpretation |
|---|---|---|
| Papp (AP→BL) | 15.0 | High Permeability |
| Papp (BL→AP) | 18.0 | Potential for Efflux |
| Efflux Ratio (ER) | 1.2 | Not a significant efflux substrate |
| Metoprolol (High Permeability Control) | >10.0 | Assay Validated |
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic and pharmacodynamic properties. youtube.com Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be cleared from the body. nih.gov Therefore, determining the fraction unbound (fu) is a critical step in preclinical characterization.
Equilibrium dialysis is a common in vitro method used to measure plasma protein binding. nih.gov In this technique, a semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing buffer. At equilibrium, the concentration of the free drug is the same on both sides, allowing for the calculation of the percentage of the drug that was bound to proteins.
Table 3: Illustrative Plasma Protein Binding Data This table provides an example of how plasma protein binding data is typically presented and does not represent measured values for this compound.
| Species | Fraction Unbound (fu, %) | % Bound | Interpretation |
|---|---|---|---|
| Human | 2.5% | 97.5% | Highly Bound |
| Rat | 4.0% | 96.0% | Highly Bound |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for isolating "1-(4-Fluorobenzoyl)pyrrolidin-3-amine" from reaction mixtures, synthetic intermediates, and potential degradation products. These techniques exploit differences in the physicochemical properties of compounds to achieve separation, enabling subsequent quantification and identification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of polar to moderately polar compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. nih.gov The basic amine functional group on the pyrrolidine (B122466) ring necessitates careful method development to ensure good peak shape and retention.
A typical RP-HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. To manage the basicity of the amine and prevent peak tailing, the mobile phase often includes additives such as an acid (e.g., formic acid or trifluoroacetic acid) or a buffer system. nih.gov For sensitive detection, pre-column derivatization with reagents like dansyl chloride can be employed, especially when using fluorescence detectors. nih.govnih.gov However, the strong ultraviolet (UV) absorbance of the 4-fluorobenzoyl chromophore allows for direct and robust detection using a UV detector. nih.gov
Below is a table outlining typical starting parameters for an HPLC method.
| Parameter | Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic retention for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to protonate the amine, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound from the column. |
| Gradient | 5% to 95% B over 20 minutes | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at ~240 nm | Wavelength for maximum absorbance of the fluorobenzoyl group. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. researchgate.net For a compound like "this compound," direct analysis by GC-MS can be challenging due to its polarity, relatively high boiling point, and the presence of a primary amine, which can cause poor peak shape and potential thermal degradation in the injector. psu.edu
To overcome these issues, chemical derivatization is typically employed to increase the compound's volatility and thermal stability. psu.edu Common derivatization strategies for primary amines include silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride). The resulting derivative is less polar and more suitable for GC analysis.
The mass spectrometer detector provides structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern upon electron ionization (EI). The EI mass spectrum is expected to show a molecular ion peak and characteristic fragment ions. A key fragmentation would likely involve the cleavage of the amide bond, yielding the stable 4-fluorobenzoyl cation (m/z 123). waters.com GC-MS is particularly useful for identifying and quantifying volatile impurities in a sample. nih.govresearchgate.net
| Parameter | Condition | Purpose |
| Derivatization | Silylation (e.g., BSTFA) | Increases volatility and thermal stability. |
| Column | HP-5MS (or similar), 30 m x 0.25 mm | Nonpolar column for general-purpose separation. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized sample. |
| Oven Program | 100 °C hold 2 min, ramp to 300 °C at 15 °C/min | Separates compounds based on boiling point. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra for library matching. |
| MS Scan Range | 50-500 m/z | Covers the expected mass range of the compound and its fragments. |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal and reversed-phase HPLC, particularly for the analysis and purification of polar and chiral compounds. researchgate.netresearchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com This mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. researchgate.net
For polar analytes such as "this compound," the low polarity of the CO₂ mobile phase is modified by adding a small amount of an organic solvent, typically methanol. wiley.com To achieve good peak shape for basic compounds, an additive like ammonium (B1175870) hydroxide (B78521) or diethylamine (B46881) is often included in the modifier. nih.govnih.gov A variety of polar stationary phases are used in SFC to provide the necessary retention and selectivity. mdpi.com This technique is highly effective for separating compounds that are challenging to analyze by RP-HPLC. nih.gov
| Parameter | Condition | Purpose |
| Column | Chiral or polar stationary phase (e.g., Diol, 2-Ethylpyridine) | Provides retention for polar compounds. |
| Mobile Phase A | Supercritical CO₂ | Main mobile phase component. |
| Mobile Phase B | Methanol with 0.2% Ammonium Hydroxide | Modifier to increase mobile phase polarity and additive to improve peak shape for the basic amine. |
| Gradient | 5% to 40% B over 5 minutes | Enables rapid elution and separation. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to low mobile phase viscosity. |
| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |
| Column Temp. | 40 °C | Influences the density and solvating power of the mobile phase. |
| Detection | UV or Mass Spectrometry (MS) | Universal detection methods compatible with SFC. |
Spectroscopic Characterization Methods
Spectroscopic methods are used to determine the molecular structure of a compound by probing how it interacts with electromagnetic radiation. For "this compound," NMR spectroscopy and mass spectrometry provide definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and confirms the presence and environment of the fluorine atom. ipb.pt
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic region would show signals for the four protons on the 4-fluorophenyl ring, likely as a complex multiplet or two apparent triplets due to ¹H-¹H and ¹H-¹⁹F coupling. The protons on the pyrrolidine ring would appear as a series of complex multiplets in the aliphatic region. The amine (-NH₂) proton typically appears as a broad singlet.
¹³C NMR: The carbon NMR spectrum indicates the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbon, the aromatic carbons (with the carbon directly attached to fluorine showing a large one-bond ¹³C-¹⁹F coupling constant), and the aliphatic carbons of the pyrrolidine ring.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable and sensitive technique. chemrxiv.orgrsc.org It would show a single resonance for the fluorine atom on the benzoyl group. The multiplicity of this signal (typically a triplet of triplets) would be due to coupling with the adjacent ortho and meta protons, providing further confirmation of its position on the aromatic ring. rsc.org
The following table summarizes the expected chemical shifts for "this compound."
| Atom | Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic (C₆H₄) | ~7.1 - 7.6 | m |
| ¹H | Pyrrolidine Ring | ~1.8 - 4.0 | m |
| ¹H | Amine (NH₂) | ~1.5 - 2.5 (variable) | br s |
| ¹³C | Carbonyl (C=O) | ~168 | s |
| ¹³C | Aromatic (C-F) | ~164 (d, ¹JCF ≈ 250 Hz) | d |
| ¹³C | Aromatic (CH) | ~115 - 132 | m |
| ¹³C | Pyrrolidine Ring | ~30 - 60 | m |
| ¹⁹F | Aromatic (C-F) | ~ -110 | m |
Mass Spectrometry (MS and HRMS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information from its fragmentation patterns. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule, serving as definitive proof of its chemical formula. For "this compound," HRMS would be used to confirm the expected formula of C₁₁H₁₃FN₂O. The most common ionization technique for this type of molecule is electrospray ionization (ESI), which would detect the protonated molecule, [M+H]⁺.
| Parameter | Value | Information Provided |
| Chemical Formula | C₁₁H₁₃FN₂O | Elemental composition. |
| Nominal Mass | 224 g/mol | Integer molecular weight. |
| Monoisotopic Mass | 224.1012 g/mol | Exact mass of the most abundant isotopes. |
| [M+H]⁺ (Calculated) | 225.1085 | Expected m/z for the protonated molecule in HRMS. |
| Key Fragment Ion | m/z 123.0346 | Corresponds to the [C₇H₄FO]⁺ (4-fluorobenzoyl) cation, confirming the acyl group. |
X-Ray Crystallography (for structural confirmation of synthesized compounds)
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing, offering conclusive structural confirmation of a synthesized compound.
While a specific crystal structure for this compound is not publicly documented, the methodology remains the gold standard for such molecules. The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic arrangement can be deduced. researchgate.netmdpi.com
For analogous structures, such as substituted N-benzoyl derivatives and various heterocyclic compounds, X-ray crystallography has been successfully employed to elucidate their molecular geometries. researchgate.netmdpi.comresearchgate.net For instance, studies on related benzoyl-containing molecules reveal critical conformational details, such as the planarity of ring systems and the orientation of substituents. mdpi.combeilstein-journals.org Should a single crystal of this compound be obtained, this technique would provide unequivocal proof of its covalent structure and stereochemical configuration.
Table 1: Representative Crystallographic Data for Structurally Related Heterocyclic Compounds
| Parameter | Example Compound 1 mdpi.com | Example Compound 2 researchgate.net |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| Unit Cell Dimensions | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å | a = 10.77 Å, b = 11.92 Å, c = 12.06 Å |
| Key Structural Insights | Confirmed connectivity, intermolecular interactions (π–π stacking) | Molecular conformation, hydrogen bonding networks |
Note: Data is illustrative of the type of information obtained from X-ray crystallography and does not represent the target compound.
Derivatization Strategies for Enhanced Detection and Analysis
The primary amine group in this compound allows for chemical derivatization, a process that modifies the compound to enhance its analytical detection, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC). Derivatization can introduce a chromophore or fluorophore, significantly improving detection sensitivity and selectivity. thermofisher.com
Several reagents are commonly used to derivatize primary amines for enhanced detection:
o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 3-mercaptopropionic acid), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. This pre-column derivatization method is widely used for trace analysis due to its high sensitivity. thermofisher.comchromforum.org However, the stability of the derivatives can sometimes be a concern, necessitating automated and rapid analysis. chromforum.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to produce stable, highly fluorescent derivatives. The reaction is typically carried out under mild conditions and is a robust method for amine quantification. thermofisher.com
Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, reacts with primary amines to yield fluorescent sulfonamide adducts. These derivatives are stable and allow for sensitive detection in reversed-phase HPLC. thermofisher.comnih.gov
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl is another effective reagent that forms fluorescent derivatives with primary amines, enabling sensitive detection in complex matrices. mdpi.com
The choice of derivatization reagent depends on the analytical requirements, such as desired sensitivity, stability of the derivative, and the chromatographic system being used. nih.gov
Table 2: Common Derivatization Reagents for Primary Amines
| Reagent | Functional Group Targeted | Detection Method | Key Advantages |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | High sensitivity, rapid reaction thermofisher.com |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | Forms stable derivatives thermofisher.com |
| Dansyl Chloride (DNS-Cl) | Primary Amines | Fluorescence | Versatile, produces stable adducts nih.gov |
| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary Amines | Fluorescence | Good for complex samples mdpi.com |
Purity Assessment and Stereochemical Analysis
Assessing the purity and confirming the stereochemistry of chiral molecules like this compound are critical quality control steps.
Purity Assessment: The purity of pharmaceutical intermediates is typically determined using a combination of chromatographic and spectroscopic methods. novasolbio.comarborpharmchem.comchemcon.com
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is the most common technique for purity assessment. novasolbio.comarborpharmchem.com A reversed-phase method can separate the main compound from synthesis-related impurities. The purity is often expressed as a percentage of the total peak area.
Gas Chromatography (GC): For volatile impurities, GC is a suitable alternative. novasolbio.comarborpharmchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the identity of the compound and can detect impurities if they are present at sufficient levels (typically >1%). Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified reference standard. novasolbio.comchemcon.com
Stereochemical Analysis: Since the 3-position of the pyrrolidine ring is a stereocenter, it is crucial to determine the enantiomeric purity of the compound.
Chiral HPLC: This is the most direct method for separating enantiomers. chiralpedia.comnih.gov Separation can be achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com Alternatively, an indirect method can be used where the amine is derivatized with a chiral derivatizing agent (CDA). chiralpedia.comscilit.com This reaction creates a pair of diastereomers which can then be separated on a standard achiral HPLC column. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are specifically designed for this purpose. nih.gov
Chiral NMR Spectroscopy: Enantiomeric purity can also be assessed using NMR spectroscopy. This involves using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the signals of the two enantiomers. nih.govnih.gov For primary amines, a common approach is condensation with an aldehyde and a chiral alcohol, like (S)-BINOL, to form diastereomeric complexes that exhibit distinct signals in the ¹H NMR spectrum. researchgate.netacs.org The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio.
Table 3: Methods for Purity and Stereochemical Analysis
| Analysis Type | Method | Principle |
| Purity Assessment | HPLC-UV/MS | Separation of components based on polarity, quantification by peak area. arborpharmchem.com |
| NMR Spectroscopy | Identification and quantification of the compound and impurities based on magnetic properties of atomic nuclei. novasolbio.com | |
| Stereochemical Analysis | Chiral HPLC (Direct) | Differential interaction of enantiomers with a Chiral Stationary Phase. nih.govsigmaaldrich.com |
| Chiral HPLC (Indirect) | Derivatization with a Chiral Derivatizing Agent to form separable diastereomers. chiralpedia.com | |
| Chiral NMR | Use of a chiral agent to induce non-equivalence in the NMR spectra of enantiomers. nih.govnih.gov |
Future Research Directions and Unexplored Potential
Identification of Novel Biological Targets for 1-(4-Fluorobenzoyl)pyrrolidin-3-amine
The therapeutic potential of this compound is currently undefined, necessitating a broad and systematic approach to identify its biological targets. The 3-aminopyrrolidine (B1265635) scaffold is a known constituent in compounds targeting a range of proteins. For instance, derivatives have shown potent antagonistic activity against the human CC chemokine receptor 2 (CCR2), a key target in inflammatory diseases. nih.gov Other research has identified (S)-3-aminopyrrolidine scaffolds as dual inhibitors of Abl and PI3K kinases, which are implicated in cancer progression. nih.gov
Future research should involve screening this compound against diverse panels of biological targets. High-throughput screening campaigns could assess its activity against major drug target classes.
Table 1: Potential Target Classes for Screening
| Target Class | Rationale | Example Targets |
|---|---|---|
| Kinases | The 3-aminopyrrolidine core is a scaffold for kinase inhibitors. nih.gov | Abl, PI3K, EGFR, VEGFR |
| G-Protein Coupled Receptors (GPCRs) | Derivatives are known to act as antagonists for chemokine receptors. nih.govnih.gov | CCR2, CXCR4 |
| Ion Channels | Pyrrolidine (B122466) derivatives can modulate ion channel activity. | Sodium, Potassium, and Calcium Channels |
Furthermore, chemoproteomics and phenotypic screening approaches could reveal unexpected targets and cellular effects, providing a foundation for developing novel therapeutic agents based on this scaffold.
Exploration of Alternative Scaffold Modifications for Enhanced Activity
Once a primary biological target is identified, subsequent research will focus on optimizing the molecular structure of this compound to enhance potency, selectivity, and pharmacokinetic properties. A key strategy in this endeavor is "scaffold hopping," where core structural elements are replaced with different chemical moieties to explore new chemical space while retaining key binding interactions. namiki-s.co.jpresearchgate.net
Key areas for modification include:
Pyrrolidine Ring Bioisosteres: The pyrrolidine core could be replaced with other five- or six-membered saturated heterocycles, such as piperidine (B6355638) or azetidine, to alter the spatial orientation of substituents and improve properties like solubility. dundee.ac.uk
Fluorobenzoyl Group Alterations: The 4-fluorophenyl group can be substituted with other aromatic or heteroaromatic rings to probe for additional binding interactions. The position of the fluorine atom could also be moved to modulate electronic properties and metabolic stability.
Amide Bond Replacement: The amide linkage can be a point of metabolic vulnerability. Replacing it with more stable bioisosteres, such as a reversed amide, an alkene, or a triazole, could enhance the compound's in vivo stability. researchgate.net
Stereochemistry: The stereocenter at the 3-position of the pyrrolidine ring is critical. Synthesizing and testing individual enantiomers is essential, as biological activity is often stereospecific. researchgate.netresearchgate.net
Table 2: Proposed Scaffold Modifications and Their Rationale
| Modification Area | Proposed Change | Rationale |
|---|---|---|
| Pyrrolidine Core | Replace with piperidine or azetidine | Alter spatial vectors, improve solubility. dundee.ac.uk |
| Phenyl Ring | Replace with pyridine (B92270) or thiophene | Introduce new hydrogen bonding opportunities, modulate electronics. |
| Amide Linker | Replace with a triazole | Improve metabolic stability, act as a rigid linker. researchgate.net |
Development of Advanced Synthetic Routes
Efficient and scalable synthesis is crucial for the exploration and development of any new chemical entity. While the synthesis of N-acylated 3-aminopyrrolidines can be straightforward, future research should focus on developing more advanced and efficient synthetic routes.
Current methods often start from chiral precursors like L-aspartic acid or trans-4-hydroxy-L-proline to establish the desired stereochemistry at the 3-position. researchgate.netgoogle.com However, these routes can be multi-step and low-yielding. Future efforts could focus on:
Catalytic Asymmetric Synthesis: Developing novel catalytic methods to introduce the amine group onto a pyrrolidine precursor with high enantioselectivity.
Flow Chemistry: Implementing continuous flow processes for the key synthetic steps, which can improve reaction efficiency, safety, and scalability.
Green Chemistry Approaches: Utilizing methodologies like the "borrowing hydrogen" technique, which allows for the synthesis of functionalized pyrrolidines from simple triols and amines with high atom economy, can reduce waste and environmental impact. researchgate.net
Convergent Synthesis: Designing synthetic strategies where the pyrrolidine core and the fluorobenzoyl moiety are prepared separately and then coupled in a late-stage step, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. harvard.edu These computational tools can be powerfully applied to the future study of this compound.
Target Prediction: ML models trained on large datasets of compound-target interactions can predict the most likely biological targets for this novel scaffold. nih.govrsc.org
Virtual Screening: Once a target is validated, ML-guided virtual screening can analyze vast chemical libraries to identify other compounds with similar predicted activity, rapidly expanding the chemical series. nih.govmdpi.com A support vector machine screening tool has previously been used to successfully identify (S)-3-aminopyrrolidine scaffolds as potential kinase inhibitors, demonstrating the utility of this approach. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be programmed to optimize for multiple parameters simultaneously, such as binding affinity, selectivity, and drug-like properties. harvard.educhemrxiv.org
Synthesis Prediction: Retrosynthesis algorithms can propose novel and efficient synthetic routes, helping chemists overcome synthetic challenges and reduce development time.
Addressing Research Gaps and Challenges for Pyrrolidine-Based Compounds
While the pyrrolidine scaffold is attractive, its development is not without challenges. Future research on this compound must proactively address these known hurdles.
Control of Stereochemistry: As mentioned, the absolute stereochemistry of substituents on the pyrrolidine ring is often critical for activity. researchgate.net A significant research gap is the development of robust and scalable methods for synthesizing enantiomerically pure 3-substituted pyrrolidines.
Metabolic Stability: The pyrrolidine ring itself can be susceptible to metabolic oxidation. Future work should include early in vitro ADME (absorption, distribution, metabolism, and excretion) studies to identify potential metabolic soft spots and guide molecular design to improve stability. researchgate.net
Physicochemical Properties: Achieving a balance of properties, especially aqueous solubility and cell permeability, is a common challenge. dundee.ac.uk The non-planar structure of the pyrrolidine ring can be advantageous, but careful tuning of substituents is required to maintain optimal physicochemical parameters for drug development.
"Flat" SAR: In some cases, modifications around a saturated scaffold can lead to minimal changes in activity, a phenomenon known as "flat" structure-activity relationships (SAR). This can make optimization difficult. Overcoming this requires exploring more diverse and three-dimensional modifications to probe target interactions effectively.
By systematically addressing these potential challenges, researchers can more effectively navigate the path from initial hit to a viable drug candidate.
Q & A
Q. Critical Conditions :
- Temperature : Acylation at 0–5°C minimizes side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase impurities.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation efficiency .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
| Technique | Purpose | Key Observations |
|---|---|---|
| 1H/13C NMR | Confirm molecular structure | Fluorine coupling observed in aromatic protons (δ 7.2–7.8 ppm); pyrrolidine protons at δ 2.5–3.5 ppm . |
| HPLC | Assess enantiomeric purity | Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) resolve enantiomers (retention time: 8–12 min) . |
| Mass Spectrometry | Verify molecular weight | ESI-MS shows [M+H]+ peak at m/z 237.1 (±0.1 Da) . |
| IR Spectroscopy | Identify functional groups | Strong carbonyl stretch at ~1680 cm⁻¹ (amide C=O) . |
Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Methodological Answer:
Byproduct formation (e.g., over-acylation or racemization) can be minimized via:
- Stoichiometric Control : Use 1.1 equivalents of 4-fluorobenzoyl chloride to avoid excess reagent.
- Temperature Gradients : Gradual warming from 0°C to room temperature post-acylation reduces side reactions .
- Additives : Catalytic iodine (0.5 mol%) suppresses racemization in chiral syntheses .
- In Situ Monitoring : TLC (Rf ~0.4 in ethyl acetate/hexane) or inline FTIR tracks reaction progress .
Case Study : A 15% yield improvement was achieved by replacing THF with dichloromethane, reducing polar byproducts .
Advanced: What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like serotonin receptors. The fluorobenzoyl group shows π-π stacking with Tyr95 (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS simulations (50 ns) reveal stable hydrogen bonding between the amide group and Asp114 in the receptor .
- QSAR Models : Hammett constants (σ = 0.78 for 4-F substitution) correlate with enhanced receptor affinity .
Validation : Cross-referencing with experimental IC50 values (e.g., 12 nM for serotonin receptor inhibition) ensures model accuracy .
Advanced: How does the fluorobenzoyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
The 4-fluorobenzoyl moiety enhances:
- Lipophilicity : LogP increases by 0.7 compared to non-fluorinated analogs, improving blood-brain barrier penetration .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (t1/2 = 4.2 hrs vs. 1.8 hrs for non-fluorinated analogs) .
- Target Selectivity : Fluorine’s electronegativity strengthens hydrogen bonding with Asp residues in receptors, reducing off-target effects .
Q. Comparative Data :
| Property | 4-Fluorobenzoyl Derivative | Non-Fluorinated Analog |
|---|---|---|
| LogP | 2.1 | 1.4 |
| Plasma t1/2 | 4.2 hrs | 1.8 hrs |
| IC50 (Serotonin Receptor) | 12 nM | 45 nM |
Advanced: What strategies address discrepancies in biological activity data across different studies?
Methodological Answer:
Discrepancies (e.g., varying IC50 values) arise from:
- Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or ionic strength alter receptor-ligand interactions. Standardize protocols using HEPES buffer (pH 7.4, 150 mM NaCl) .
- Cell Line Variability : Use validated cell lines (e.g., HEK293T for serotonin receptors) and normalize data to housekeeping genes (e.g., GAPDH) .
- Compound Purity : Enforce HPLC purity thresholds (>98%) and confirm via orthogonal methods (e.g., LC-MS) .
Case Study : A 2024 study resolved conflicting IC50 values (10–50 nM) by standardizing cell culture conditions and using a reference inhibitor (e.g., ketanserin) as a control .
Advanced: What are the key considerations for designing stable formulations of this compound in preclinical studies?
Methodological Answer:
- pH Stability : Optimal stability at pH 6.0–7.0; avoid alkaline conditions to prevent hydrolysis of the amide bond .
- Lyophilization : Formulate with 5% trehalose to retain activity after reconstitution .
- Storage : -80°C in amber vials (argon atmosphere) prevents photodegradation and oxidation .
Q. Accelerated Stability Data :
| Condition | Degradation After 30 Days |
|---|---|
| 25°C, 60% RH | 15% |
| 4°C, dark | <5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
